

Application Notes and Protocols for Preparing BMS-986238 Stock Solutions

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Compound of Interest

Compound Name: BMS-986238

Cat. No.: B15610436

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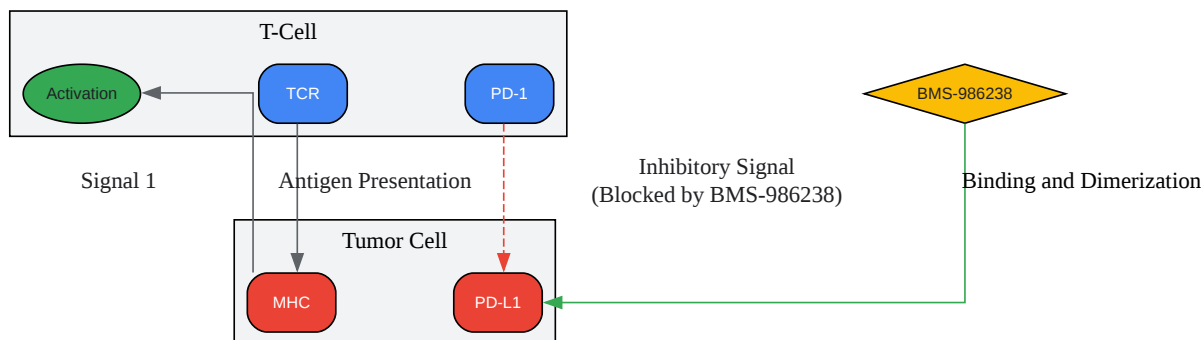
Audience: Researchers, scientists, and drug development professionals.

Introduction:

BMS-986238 is a potent, second-generation macrocyclic peptide inhibitor of the programmed death-ligand 1 (PD-L1).^{[1][2]} It is designed to disrupt the interaction between PD-1 and PD-L1, a key immune checkpoint pathway often exploited by cancer cells to evade immune surveillance.^{[3][4]} As a macrocyclic peptide, **BMS-986238** offers a unique therapeutic modality compared to traditional monoclonal antibodies.^[5] Its development focused on improving pharmacokinetic properties, such as a longer plasma half-life, to enhance its therapeutic potential.^{[3][5][6]} These application notes provide detailed protocols for the preparation of **BMS-986238** stock solutions for both in vitro and in vivo research applications.

Mechanism of Action:

BMS-986238 functions by binding directly to PD-L1, which in turn induces the dimerization of PD-L1 on the cell surface. This dimerization sterically hinders the binding of PD-1 to PD-L1, thereby blocking the inhibitory signal and restoring T-cell-mediated anti-tumor immunity.



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PD-1/PD-L1 signaling pathway and **BMS-986238** inhibition.

Quantitative Data Summary

Chemical Properties:

Property	Value
CAS Number	2919596-13-5
Molecular Formula	C ₁₄₃ H ₂₂₄ N ₂₆ O ₄₀ S
Molecular Weight	2979.52 g/mol

In Vitro Solubility:

Solvent	Solubility	Concentration	Notes
DMSO	100 mg/mL	33.56 mM	Ultrasonic treatment may be required.[1]

In Vivo Formulation Solubilities:

Solvent System	Solubility
10% DMSO + 90% (20% SBE- β -CD in saline)	≥ 5 mg/mL
10% DMSO + 90% corn oil	≥ 5 mg/mL
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline	≥ 5 mg/mL

Storage Conditions:

Form	Storage Temperature	Duration
Solid Powder	-20°C	1 year
-80°C	2 years	
Stock Solution in Solvent	-20°C	1 month (sealed, away from moisture)
-80°C	6 months (sealed, away from moisture)	

Experimental Protocols

Materials:

- **BMS-986238** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Corn oil
- SBE- β -CD (Sulfobutylether- β -cyclodextrin)

- Sterile, amber glass vials or polypropylene tubes
- Calibrated pipettes and sterile, filtered pipette tips
- Vortex mixer
- Ultrasonic bath (optional)

Safety Precautions:

- Handle **BMS-986238** in a well-ventilated area, preferably a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use

This protocol describes the preparation of a 100 mg/mL stock solution in DMSO.

Methodology:

- **Equilibration:** Allow the vial of **BMS-986238** powder to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.
- **Weighing:** Accurately weigh the desired amount of **BMS-986238** powder.
- **Dissolution:** Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.
- **Mixing:** Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.^[1]
- **Storage:** Aliquot the stock solution into single-use volumes in tightly sealed vials. Store at -80°C for up to 6 months or -20°C for up to 1 month.^[2] Avoid repeated freeze-thaw cycles.



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Workflow for preparing in vitro stock solutions.

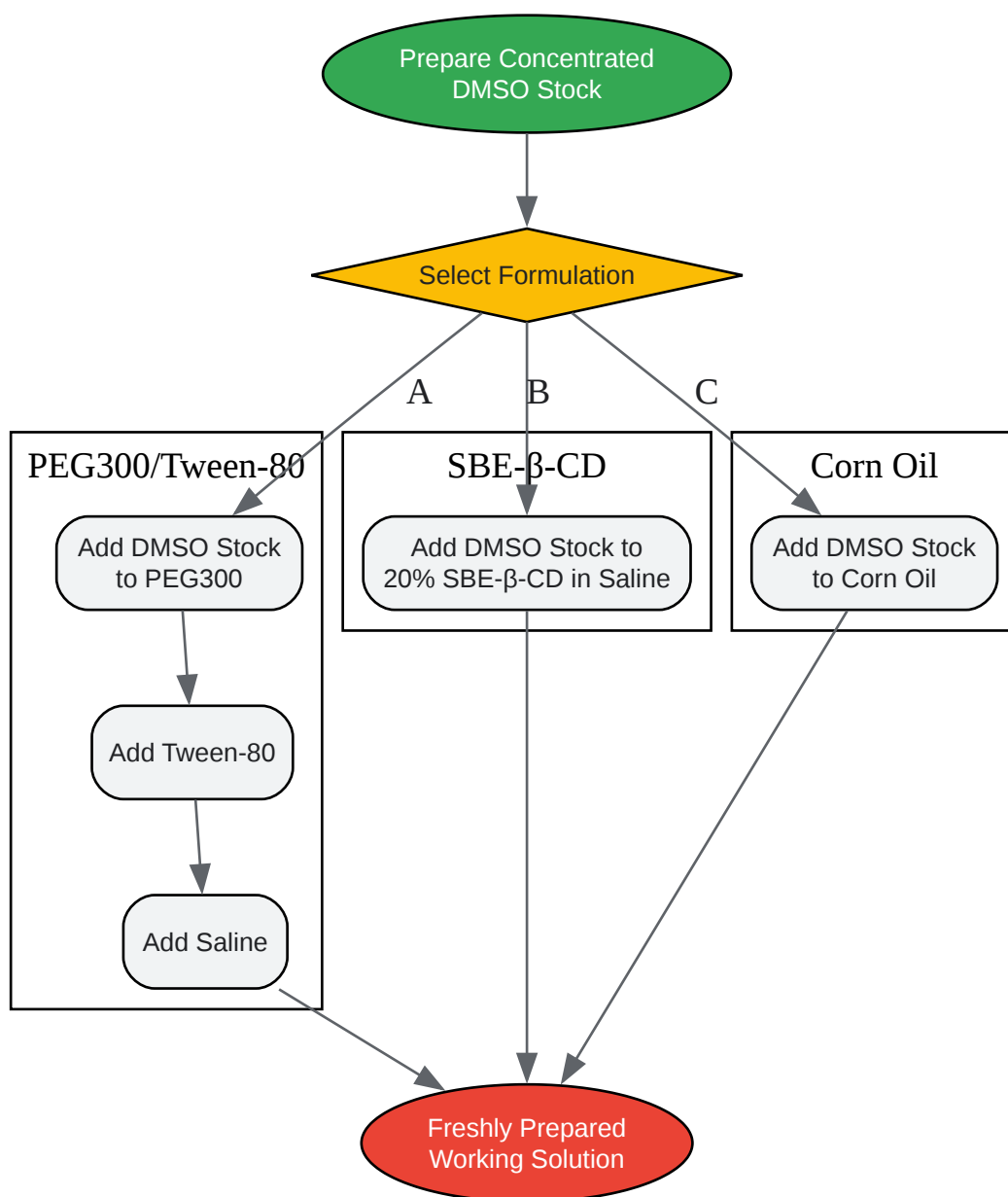
Protocol 2: Preparation of Working Solutions for In Vivo Use

This protocol outlines the preparation of a ready-to-use formulation for in vivo experiments, starting from a high-concentration DMSO stock solution. It is recommended to prepare these working solutions fresh on the day of use.[2]

Methodology:

- Prepare DMSO Stock: First, prepare a concentrated stock solution of **BMS-986238** in DMSO (e.g., 50 mg/mL) following Protocol 1.
- Solvent Addition Sequence: The order of solvent addition is critical for maintaining solubility.
 - For PEG300/Tween-80 Formulation:
 1. In a sterile tube, add the required volume of the DMSO stock solution.
 2. Add 4 volumes of PEG300 and mix thoroughly.
 3. Add 0.5 volumes of Tween-80 and mix until the solution is clear.
 4. Add 4.5 volumes of saline to reach the final desired concentration and volume. Mix well.
 - For SBE- β -CD Formulation:
 1. In a sterile tube, add the required volume of the DMSO stock solution.

2. Add 9 volumes of a 20% SBE- β -CD solution in saline. Mix thoroughly until a clear solution is obtained.
- For Corn Oil Formulation:
 1. In a sterile tube, add the required volume of the DMSO stock solution.
 2. Add 9 volumes of corn oil. Mix thoroughly. Note: This formulation should be used with caution for dosing periods exceeding two weeks.[\[2\]](#)
- Final Concentration Example: To prepare 1 mL of a 5 mg/mL working solution using the PEG300/Tween-80 method:
 - Start with a 50 mg/mL DMSO stock.
 - Take 100 μ L of the DMSO stock.
 - Add 400 μ L of PEG300 and mix.
 - Add 50 μ L of Tween-80 and mix.
 - Add 450 μ L of saline and mix.
 - Use: Use the freshly prepared working solution for in vivo administration on the same day.



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Workflow for preparing in vivo formulations.

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- To cite this document: BenchChem. [Application Notes and Protocols for Preparing BMS-986238 Stock Solutions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15610436#preparing-bms-986238-stock-solutions>]

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